1,2,4,5-Tetrachlorobenzene-d2

Vue d'ensemble

Description

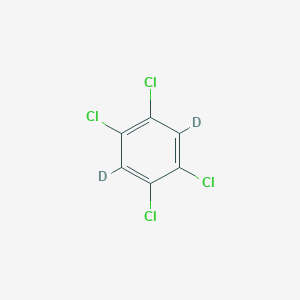

“1,2,4,5-Tetrachlorobenzene-d2” is an isomer of tetrachlorobenzene, which is a colorless crystalline compound . It has the molecular formula C6D2Cl4 . It was once used as intermediates in the production of pesticides, specifically trichlorophenols . This method has been discontinued because it also produced 2,3,7,8-tetrachlorodibenzo-p-dioxin .

Synthesis Analysis

1,2,4,5-Tetrachlorobenzene can be produced by electrophilic halogenation of benzenes and some chlorobenzenes . A patent titled “Process for 1,2,4,5-tetrachlorobenzene” has been filed, which might provide more details on the synthesis process .

Molecular Structure Analysis

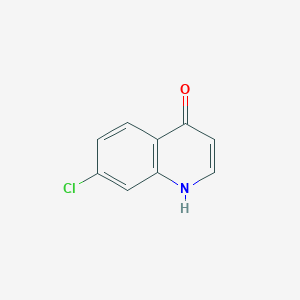

The molecular structure of this compound can be represented as C1=C(C(=CC(=C1Cl)Cl)Cl)Cl . More details about its structure can be found in the NIST Chemistry WebBook .

Applications De Recherche Scientifique

Hepatocarcinogenicity Assessment : 1,2,4,5-Tetrachlorobenzene (TeCB) has been studied for its potential to promote the formation of preneoplastic foci in the liver, suggesting its role as a liver tumor promoter (Gustafson et al., 1998).

Molecular Structure Analysis : Studies on the molecular structures of gases like hexachloro- and 1,2,4,5-tetrachlorobenzene have been conducted to understand their configurations and bond angles, which are critical in the field of molecular physics (Strand & Cox, 1966).

Hydrodehalogenation for Soil Remediation : Palladium-catalyzed hydrodehalogenation (HDH) of TeCB has been investigated as a potential technology for cleaning up soil contaminated by halogenated hydrophobic organic contaminants (Wee & Cunningham, 2008).

Raman Spectroscopy : The Raman spectra of 1,2,4,5-tetrachlorobenzene and its deuterated derivative have been measured to determine the assignment of normal vibrations, which is significant in spectroscopy and molecular characterization (Saëki, 1961).

Isomorphic Relationships in Crystallography : The isomorphic relationship between 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrabromobenzene has been studied to understand phase transitions and molecular alloys in crystallography (Michaud et al., 1997).

Phase Diagrams in Polymer Science : Research on phase diagrams of high-density-polyethylene and 1,2,4,5-tetrachlorobenzene mixtures provides insights into the solubility and crystallization behavior in polymer science (Antina et al., 2016).

Infrared Absorption Spectroscopy : The infrared absorption spectra of 1,2,4,5-tetrachlorobenzene and its deuterated derivatives have been observed to determine the infrared active normal vibrations, essential in molecular spectroscopy (Saëki, 1962).

Pressure Effect on Molecular Vibrations : The effect of pressure on the Raman active vibrations of the 1,2,4,5-tetrachlorobenzene crystal has been studied, providing insights into phase transitions and molecular interactions under varying pressure conditions (Matsukuma et al., 1994).

Bacterial Dehalorespiration : The dehalorespiration of chlorobenzenes, including 1,2,4,5-tetrachlorobenzene, by specific bacterial strains has been studied, which is significant in environmental bioremediation (Adrian et al., 2000).

Synthesis and Applications in Material Science : Research on the simple synthesis of deuterated 1,2,4,5-tetrachlorobenzene is essential for its applications in material science, particularly in studying exciton transport in molecular crystals (Zimmermann, 1978).

Safety and Hazards

1,2,4,5-Tetrachlorobenzene-d2 is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Exposure to 1,2,4,5-Tetrachlorobenzene can irritate or bother your eyes and skin and can affect your ability to breathe .

Mécanisme D'action

Target of Action

1,2,4,5-Tetrachlorobenzene-d2 is a chlorinated organic compound

Mode of Action

It’s known that chlorinated organic compounds can undergo reductive dechlorination, a process where chlorine atoms are replaced by hydrogen . This process can lead to the formation of less chlorinated and potentially less toxic compounds .

Biochemical Pathways

It has been observed that chlorinated organic compounds can be dechlorinated by nanoscale zero-valent iron . This suggests that this compound might be involved in redox reactions and could potentially affect pathways related to oxidative stress.

Pharmacokinetics

Given its chemical structure, it is likely to have low solubility in water , which could impact its bioavailability and distribution in the body.

Result of Action

Chlorinated organic compounds are generally known to be toxic and can cause various health effects, including skin and eye irritation, respiratory issues, and potential harm to aquatic life .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the dechlorination process . Moreover, the compound’s stability and efficacy can be affected by its physical state, which can change with temperature .

Propriétés

IUPAC Name |

1,2,4,5-tetrachloro-3,6-dideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBKHLUZVFWLAG-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198-57-8 | |

| Record name | 1,2,4,5-Tetrachlorobenzene-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is deuterium substitution important in vibrational spectroscopy?

A1: Deuterium (D), a heavier isotope of hydrogen, causes a significant shift in vibrational frequencies when substituted into a molecule. This is because the vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms involved. Since deuterium has double the mass of hydrogen, C-D bonds vibrate at lower frequencies compared to C-H bonds. This isotopic shift helps in assigning vibrational modes and understanding the contributions of specific atoms in a molecule's vibrational spectrum.

Q2: What spectroscopic techniques were used to study 1,2,4,5-Tetrachlorobenzene and its deuterated analogue?

A2: Researchers employed both Raman and infrared (IR) spectroscopy to characterize 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrachlorobenzene-d2. The Raman spectra were obtained in the dissolved state using methanol and carbon tetrachloride as solvents [, ]. Depolarization ratios of Raman lines were also measured. Infrared absorption spectra were recorded in both gaseous and solid states using different spectrometers and experimental setups depending on the wavenumber region of interest [].

Q3: How did the spectroscopic data help in assigning the normal vibrations of these molecules?

A3: By comparing the spectra of 1,2,4,5-tetrachlorobenzene and its deuterated form, researchers could identify specific vibrational modes affected by the isotopic substitution. The observed shifts in frequencies upon deuteration helped confirm the assignments of various vibrational modes, particularly for the Ag species, where good agreement was observed between the theoretical and experimental product rule calculations [, ]. This detailed vibrational analysis provided insights into the molecular structure and symmetry of these chlorinated benzene derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B73981.png)

![1-[(1S)-3alpha-Methyl-2alpha-(3-isopropylfuran-2-yl)cyclopentan-1alpha-yl]ethanone](/img/structure/B74006.png)